Fluocinolone acetonide
Overview
Description
Fluocinolone acetonide is a synthetic corticosteroid primarily used in dermatology to reduce skin inflammation and relieve itching. It is a derivative of hydrocortisone, with fluorine substitutions at specific positions in the steroid nucleus, which significantly enhance its activity. This compound is widely used to treat various skin conditions, including eczema, psoriasis, and dermatitis .
Mechanism of Action
Target of Action
Fluocinolone acetonide is a synthetic corticosteroid . Its primary targets are the glucocorticoid receptors (GR) present in various cells . These receptors play a crucial role in regulating the body’s immune response and inflammation .
Mode of Action
This compound binds to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This interaction with the basic transcription factors leads to an increase in the expression of specific target genes . The effect of this interaction results in vasoconstriction and suppression of membrane permeability, mitotic activity, immune response, and release of inflammatory mediators .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the biosynthesis of eicosanoid, the release and activity of cytokines, chemotactic proteins, and matrix metalloproteinases . It also decreases the stability of inflammatory proteins such as vascular endothelial growth factor (VEGF) and cyclooxygenase 2 . In addition, it acts as a physiological antagonist to insulin by decreasing glycogenesis (formation of glycogen) and promotes the breakdown of lipids (lipolysis), and proteins, leading to the mobilization of extrahepatic amino acids and ketone bodies .
Pharmacokinetics
This compound presents a high lipophilicity , which influences its absorption, distribution, metabolism, and excretion (ADME) properties. It’s known that it’s metabolized in the liver via CYP3A4-mediated pathways .
Result of Action
The molecular and cellular effects of this compound’s action include anti-inflammatory, antipruritic, and vasoconstrictive properties . It relieves itching, redness, dryness, crusting, scaling, inflammation, and discomfort associated with inflammatory skin conditions . In a 3D foam cell spheroid model, this compound was shown to be effective in preventing both lipid accumulation and inflammation in foam cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation and mode of delivery can impact its effectiveness. As an intravitreal implant, it is indicated for the treatment of diabetic macular edema with patients that have been previously treated with a course of corticosteroids and no clinically significant rise in intraocular pressure . .
Biochemical Analysis
Biochemical Properties
Fluocinolone acetonide interacts with various biomolecules in the body. It binds to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This interaction leads to the increase in expression of specific target genes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It reduces the swelling, itching, and redness that can occur in inflammatory skin conditions . It also influences cell function by inhibiting the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, collagen deposition, and scar formation .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the cytosolic glucocorticoid receptor, leading to the inhibition of pro-inflammatory cytokines and mediators . It also reduces the migration and activation of inflammatory cells, thus controlling the inflammatory response .
Temporal Effects in Laboratory Settings
The systemic absorption of this compound is below 0.1 ng/ml, indicating that the systemic distribution is very minimal and the effect of fluocinolone is mainly local . This suggests that the product’s stability and long-term effects on cellular function observed in in vitro or in vivo studies are primarily local.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, it has been estimated that the maximum dosage dogs will tolerate, when fed this compound daily for a period of 2 weeks, is less than 0.125 mg/kg . At this dose level, animals lost weight and displayed diarrhea and intestinal inflammation .
Metabolic Pathways
This compound is involved in several metabolic pathways. Like other glucocorticoid agents, it acts as a physiological antagonist to insulin by decreasing glycogenesis (formation of glycogen). It also promotes the breakdown of lipids (lipolysis), and proteins, leading to the mobilization of extrahepatic amino acids and ketone bodies .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The systemic absorption of this compound is below 0.1 ng/ml, indicating that the systemic distribution is very minimal and the effect of fluocinolone is mainly local .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are primarily related to its interaction with the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluocinolone acetonide is synthesized through a multi-step process starting from natural steroid derivatives such as diosgenin, tigogenin, and hecogenin. The synthesis involves several key steps, including fluorination at the 6-alpha and 9-alpha positions, which are crucial for its activity. The fluorination process is highly substrate-dependent, and the use of aqueous hydrogen fluoride solution has been found to be effective .
Industrial Production Methods: In industrial settings, this compound is produced using bio-fermentation techniques combined with chemical synthesis. The process starts with the bio-fermentation of phytosterol to produce intermediate compounds, which are then chemically modified to introduce the necessary fluorine atoms and acetonide groups. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fluocinolone acetonide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically converting ketones or aldehydes back to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Fluorinating agents such as hydrogen fluoride and fluorine gas are used for introducing fluorine atoms.
Major Products Formed: The major products formed from these reactions include various fluorinated derivatives of hydrocortisone, which exhibit enhanced anti-inflammatory activity .
Scientific Research Applications
Fluocinolone acetonide has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound for studying the effects of fluorination on steroid activity and stability.
Biology: It is used to investigate the mechanisms of corticosteroid action and their effects on cellular processes.
Medicine: It is extensively used in dermatology for treating inflammatory skin conditions and in ophthalmology for treating diabetic macular edema and non-infectious uveitis.
Industry: It is used in the formulation of various pharmaceutical products, including creams, ointments, and intravitreal implants
Comparison with Similar Compounds
Fluocinolone acetonide is unique among corticosteroids due to its specific fluorine substitutions, which enhance its potency and stability. Similar compounds include:
Betamethasone dipropionate: Another potent corticosteroid used for similar dermatological conditions.
Clobetasol propionate: A highly potent corticosteroid used for severe skin conditions.
Desoximetasone: A corticosteroid with similar anti-inflammatory properties but different structural modifications.
Fluticasone propionate: A corticosteroid used in both dermatology and respiratory medicine.
This compound stands out due to its high lipophilicity and prolonged duration of action, making it particularly effective in long-term treatments .
Properties
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBLZLNTKCEFIT-VSXGLTOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040674 | |
Record name | Fluocinolone acetonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble, SOL IN ALC, ACETONE, & METHANOL; INSOL IN WATER; SLIGHTLY SOL IN CHLOROFORM | |
Record name | Fluocinolone acetonide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00591 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FLUOCINOLONE ACETONIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3083 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Fluocinolone acetonide is a corticosteroid and thus, it can be inferred that it acts by inhibiting the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, collagen deposition, and scar formation. Some reports have indicated that fluocinolone acetonide presents a high binding affinity for the glucocorticoid receptor. After binding the receptor, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements in the promoter region of the target genes. This effect promotes the induction of phospholipase A2 inhibitory proteins (lipocortins). Through this mechanism of action, it is thought that fluocinolone induces mainly one of the lipocortins, annexin 1, which will later mediate the synthesis of inflammatory mediators such as prostaglandins and leukotrienes by inhibiting the release of arachidonic acid which is the precursor of all these inflammatory mediators. Hence, the induction of these proteins will prevent the release of arachidonic acid by phospholipase A2., CORTICOSTEROIDS...ARE THOUGHT TO ACT BY CONTROLLING RATE OF SYNTH OF PROTEINS. ...CORTICOSTEROIDS REACT WITH RECEPTOR PROTEINS IN CYTOPLASM OF SENSITIVE CELLS TO FORM STEROID-RECEPTOR COMPLEX. ... STEROID HORMONES APPEAR TO STIMULATE TRANSCRIPTION & ULTIMATELY SYNTH OF SPECIFIC PROTEINS. /CORTICOSTEROIDS/, ...CORTICOSTEROIDS...INFLUENCE CARBOHYDRATE, PROTEIN, FAT, & PURINE METABOLISM; ELECTROLYTE & WATER BALANCE; & FUNCTIONS OF CVS, KIDNEY, SKELETAL MUSCLE, NERVOUS SYSTEM, & OTHER ORGANS & TISSUES. ...CORTICOSTEROIDS ENDOW ORGANISM WITH CAPACITY TO RESIST MANY TYPES OF NOXIOUS STIMULI & ENVIRONMENTAL CHANGE. /CORTICOSTEROIDS/ | |
Record name | Fluocinolone acetonide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00591 | |
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Record name | FLUOCINOLONE ACETONIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3083 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM ACETONE & HEXANE, WHITE, CRYSTALLINE POWDER | |
CAS No. |
67-73-2 | |
Record name | Fluocinolone 16,17-acetonide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Fluocinolone acetonide [USAN:USP:INN:JAN] | |
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Record name | Fluocinolone acetonide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00591 | |
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Record name | FLUOCINOLONE ACETONIDE | |
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Record name | Fluocinolone acetonide | |
Source | EPA DSSTox | |
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Record name | Fluocinolone acetonide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.607 | |
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Record name | FLUOCINOLONE ACETONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CD5FD6S2M | |
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Record name | FLUOCINOLONE ACETONIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3083 | |
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Melting Point |
266-268, 266 °C | |
Record name | Fluocinolone acetonide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00591 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | FLUOCINOLONE ACETONIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3083 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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